molecular formula C18H15F2NO4 B13329516 Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13329516
M. Wt: 347.3 g/mol
InChI Key: WWTKHTZWKABYDL-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.

    Incorporation of the Difluorophenyl Moiety: The difluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzyloxy and difluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Carboxylic Acids: Compounds with similar pyrrolidine ring structures.

    Benzyloxy Derivatives: Compounds containing benzyloxy groups.

    Difluorophenyl Compounds: Molecules with difluorophenyl moieties.

Uniqueness

Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H15F2NO4

Molecular Weight

347.3 g/mol

IUPAC Name

(3R,4S)-4-(2,6-difluoro-4-phenylmethoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H15F2NO4/c19-13-6-11(25-9-10-4-2-1-3-5-10)7-14(20)15(13)12-8-21-17(22)16(12)18(23)24/h1-7,12,16H,8-9H2,(H,21,22)(H,23,24)/t12-,16-/m1/s1

InChI Key

WWTKHTZWKABYDL-MLGOLLRUSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F

Origin of Product

United States

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